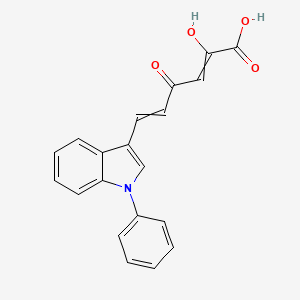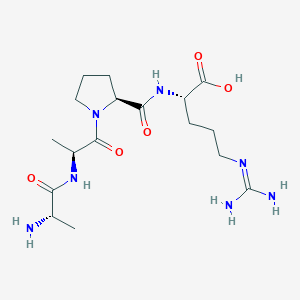![molecular formula C12H11Cl3O2 B12532470 2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol CAS No. 660839-23-6](/img/structure/B12532470.png)
2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol is an organic compound belonging to the class of chlorinated biphenyls. This compound is characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a biphenyl structure. Chlorinated biphenyls are known for their stability and resistance to degradation, making them significant in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol typically involves the chlorination of biphenyl derivatives followed by hydroxylation. The chlorination process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions. The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include the initial chlorination of biphenyl, followed by catalytic hydrogenation to introduce the tetrahydro structure, and finally, hydroxylation to add the diol groups. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
化学反応の分析
Types of Reactions
2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to convert hydroxyl groups to hydrogen atoms.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents, organolithium compounds, or amines are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyls or fully hydrogenated biphenyls.
科学的研究の応用
2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development or as a model compound for studying chlorinated biphenyls’ effects on health.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and resistance to degradation.
作用機序
The mechanism of action of 2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, altering their activity and affecting metabolic pathways. The presence of chlorine atoms and hydroxyl groups influences its reactivity and interactions with biological molecules, potentially leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4,4’-Trichlorobiphenyl: Similar in structure but lacks the tetrahydro and diol groups.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Contains more chlorine atoms and no hydroxyl groups.
2,4’,5-Trichlorobiphenyl: Another chlorinated biphenyl with different chlorine substitution patterns.
Uniqueness
2’,3’,4’-Trichloro-2,3,4,5-tetrahydro[1,1’-biphenyl]-2,3-diol is unique due to its specific combination of chlorine atoms and hydroxyl groups on a tetrahydro biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
660839-23-6 |
|---|---|
分子式 |
C12H11Cl3O2 |
分子量 |
293.6 g/mol |
IUPAC名 |
3-(2,3,4-trichlorophenyl)cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C12H11Cl3O2/c13-8-5-4-6(10(14)11(8)15)7-2-1-3-9(16)12(7)17/h2,4-5,9,12,16-17H,1,3H2 |
InChIキー |
FTRWXCCGARSKBD-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


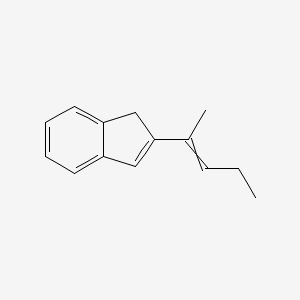
![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)
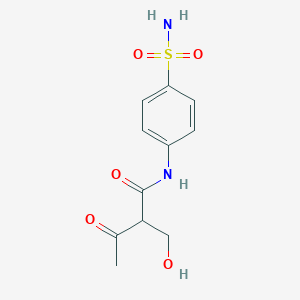

![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
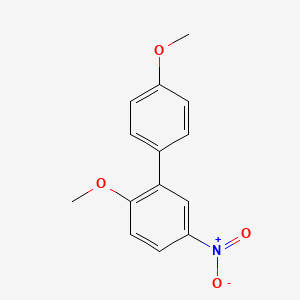



![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
